molecular formula C17H18ClN5O B280165 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B280165
M. Wt: 343.8 g/mol
InChI Key: UYLQLCWBJVNUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide, also known as Compound A, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A binds to the IKKβ kinase, which is responsible for the activation of NF-κB, and inhibits its activity. This leads to the inhibition of the transcriptional activity of NF-κB and the subsequent downregulation of pro-inflammatory cytokines and anti-apoptotic genes.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and regulate glucose and lipid metabolism. Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A has been found to have a low toxicity profile, making it a potential candidate for clinical trials.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A is its potency and selectivity towards the IKKβ kinase, which makes it a potential therapeutic agent for various diseases. Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A has been found to have a low toxicity profile, making it a safe option for clinical trials. However, one of the limitations of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A is its poor solubility, which can hinder its efficacy in vivo.

Future Directions

Several future directions for the research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A can be identified. One of the potential directions is to improve its solubility and bioavailability to enhance its efficacy in vivo. Moreover, further studies can be conducted to investigate the potential therapeutic applications of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A in other diseases such as cardiovascular diseases and neurodegenerative disorders. Additionally, the combination of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A with other therapeutic agents can be explored to enhance its efficacy and reduce the risk of drug resistance.
Conclusion:
In conclusion, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A is a promising small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A have been discussed in this paper. The research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A holds great promise for the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis method of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A involves the condensation of 1-methyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride with 2-chlorobenzylamine, followed by the reaction with 3-amino-1H-pyrazole-4-carboxylic acid. The final product is obtained after purification and isolation through column chromatography.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. Several studies have shown that N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A has a potent anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide A has been shown to regulate glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.

properties

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18ClN5O/c1-11-16(19-17(24)15-8-9-22(3)21-15)12(2)23(20-11)10-13-6-4-5-7-14(13)18/h4-9H,10H2,1-3H3,(H,19,24)

InChI Key

UYLQLCWBJVNUOJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=NN(C=C3)C

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=NN(C=C3)C

Origin of Product

United States

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